3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound belonging to the pyridine family It is characterized by the presence of bromine, nitro, and trifluoroethoxy groups attached to a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been used as reactants in the preparation of various derivatives for use as insecticides and acaricides .
Mode of Action
It is known to be used as a reactant in the synthesis of other compounds .
Biochemical Pathways
It is used as a reactant in the preparation of N-arylamide oxadiazoles , which suggests it may influence the pathways these compounds act upon.
Result of Action
As a reactant in the synthesis of other compounds, its effects would largely depend on the properties of the resulting compound .
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 3-bromo-5-nitropyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, at low temperatures to control the reactivity of the reagents. The mixture is then stirred at room temperature to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can be further oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalytic hydrogenation or the use of reducing agents such as tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 3-substituted pyridines.
Reduction: 3-Bromo-5-amino-2-(2,2,2-trifluoroethoxy)pyridine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound serves as a building block for the development of herbicides and insecticides.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-5-nitropyridine
- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
- 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
The presence of both nitro and trifluoroethoxy groups makes it particularly valuable in the synthesis of complex molecules with specific properties .
Properties
IUPAC Name |
3-bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O3/c8-5-1-4(13(14)15)2-12-6(5)16-3-7(9,10)11/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYCFFXBJGPMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696028 | |
Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1051372-09-8 | |
Record name | 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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